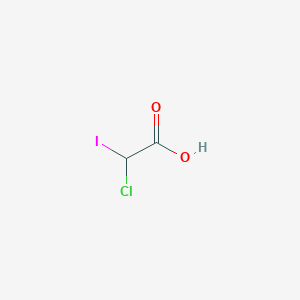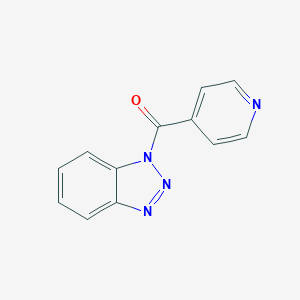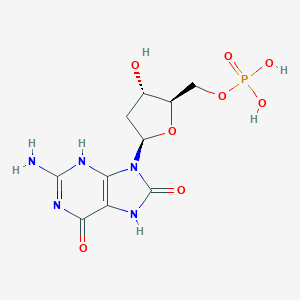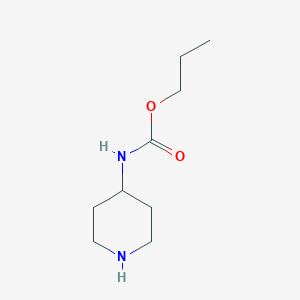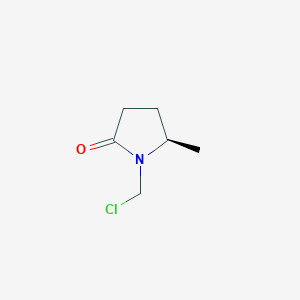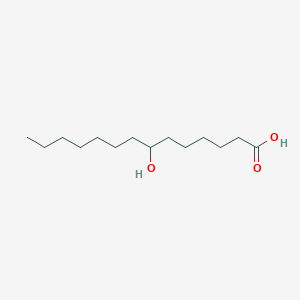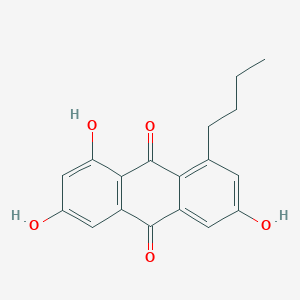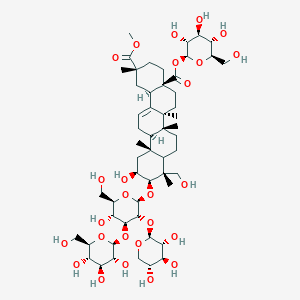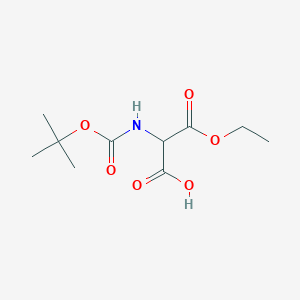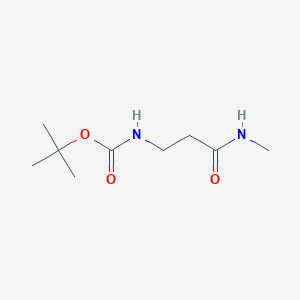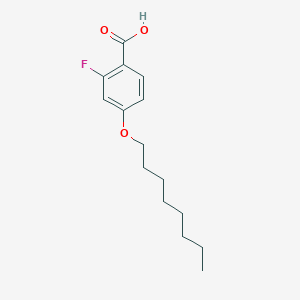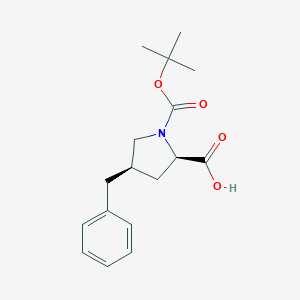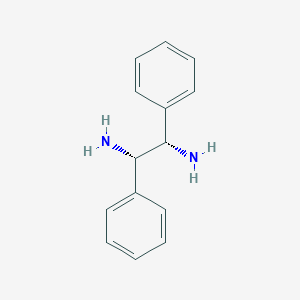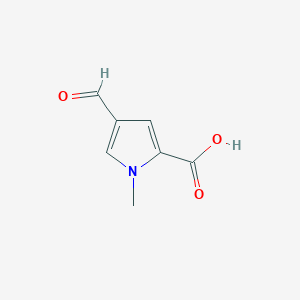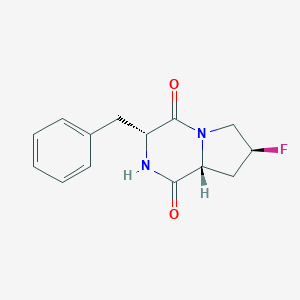
Cyclo(phenylalanyl-4-fluoro-prolyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(phenylalanyl-4-fluoro-prolyl), also known as CFPP, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of two amino acids, phenylalanine and proline, and a fluorine atom is attached to the proline residue. CFPP has been found to exhibit unique biochemical and physiological effects, making it an interesting target for scientific research. In
Mécanisme D'action
The mechanism of action of Cyclo(phenylalanyl-4-fluoro-prolyl) is not fully understood. However, studies have shown that Cyclo(phenylalanyl-4-fluoro-prolyl) interacts with specific receptors on the surface of cells, leading to the activation of signaling pathways that regulate cell growth and survival. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to inhibit the activity of enzymes that promote cell growth and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that promote cell growth, leading to the inhibition of cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to protect neurons from damage and improve cognitive function in animal models. In addition, Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its stability. Cyclo(phenylalanyl-4-fluoro-prolyl) is a cyclic peptide, which makes it more resistant to degradation than linear peptides. Cyclo(phenylalanyl-4-fluoro-prolyl) is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its cost. Cyclo(phenylalanyl-4-fluoro-prolyl) is a relatively expensive peptide, which may limit its use in certain research applications.
Orientations Futures
For research include the development of Cyclo(phenylalanyl-4-fluoro-prolyl) analogs, identification of specific receptors, and investigation of potential therapeutic applications in other fields of research.
Méthodes De Synthèse
The synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl) involves solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of the first amino acid, phenylalanine, to a solid support. The second amino acid, proline, is then added to the growing peptide chain. The fluorine atom is introduced during the synthesis of the proline residue using a fluorinated reagent. After the completion of the synthesis, Cyclo(phenylalanyl-4-fluoro-prolyl) is cleaved from the solid support and purified using HPLC.
Applications De Recherche Scientifique
Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to have potential therapeutic applications in various fields of research. One of the primary areas of research is cancer therapy. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of enzymes that promote cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to protect neurons from damage and improve cognitive function in animal models.
Propriétés
Numéro CAS |
131176-01-7 |
|---|---|
Nom du produit |
Cyclo(phenylalanyl-4-fluoro-prolyl) |
Formule moléculaire |
C14H15FN2O2 |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
Clé InChI |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
SMILES isomérique |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
SMILES canonique |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Synonymes |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



